molecular formula C8H7IS B12104616 Benzo[b]thiophene, 2,3-dihydro-5-iodo-

Benzo[b]thiophene, 2,3-dihydro-5-iodo-

Katalognummer: B12104616
Molekulargewicht: 262.11 g/mol
InChI-Schlüssel: JLAPUCHSBVVNLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[b]thiophene, 2,3-dihydro-5-iodo- is an organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The specific compound has an iodine atom attached to the 5th position of the dihydrobenzo[b]thiophene structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene, 2,3-dihydro-5-iodo- typically involves the iodination of 2,3-dihydrobenzo[b]thiophene. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the aromatic ring. This can be achieved using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions .

Industrial Production Methods

Industrial production methods for benzo[b]thiophene, 2,3-dihydro-5-iodo- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[b]thiophene, 2,3-dihydro-5-iodo- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzo[b]thiophene, 2,3-dihydro-5-iodo- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzo[b]thiophene, 2,3-dihydro-5-iodo- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The iodine atom can play a crucial role in the binding affinity and specificity of the compound to its target. The exact molecular pathways involved would depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[b]thiophene, 2,3-dihydro-5-iodo- is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-iodinated counterparts. The iodine atom can enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for improving drug-target interactions .

Eigenschaften

Molekularformel

C8H7IS

Molekulargewicht

262.11 g/mol

IUPAC-Name

5-iodo-2,3-dihydro-1-benzothiophene

InChI

InChI=1S/C8H7IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2

InChI-Schlüssel

JLAPUCHSBVVNLE-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=C1C=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.